molecular formula C10H11N3O4 B1407662 Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate CAS No. 1424856-97-2

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Cat. No. B1407662
CAS RN: 1424856-97-2
M. Wt: 237.21 g/mol
InChI Key: OFSFWWYBFLAPLR-UHFFFAOYSA-N
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Description

“Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate” is a chemical compound with the molecular formula C10H11N3O4 . It is a complex organic compound that belongs to the class of azetidines .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a three-membered azetidine ring attached to a nitropyridine ring and a carboxylate group . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthetic Methodologies and Intermediates : The compound and its related structures have been studied for their roles as intermediates in the synthesis of small molecule anticancer drugs and other therapeutic agents. For instance, 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, has been synthesized through multi-step nucleophilic reactions with a high total yield of up to 92% (Zhang et al., 2019).

Radiosensitizers and Hypoxic Cell Cytotoxins : Compounds related to "Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate" have been evaluated as selective hypoxic cell cytotoxic agents and radiosensitizers. Some derivatives have shown potent in vitro radiosensitizing activity and significant in vivo activity, making them candidates for further studies (Suto et al., 1991).

Material Science and Chemical Properties

1,3-Dipolar Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates, closely related to the queried compound, in 1,3-dipolar cycloaddition reactions has been explored. These reactions have been used to synthesize tetrazolinones and substituted amines with yields ranging from 50% to 80%, demonstrating the versatility of nitropyridyl compounds in synthesizing novel heterocyclic structures (Holt & Fiksdahl, 2007).

Pharmacological Research

Antibacterial Agents : Azetidinylquinolones, structurally related to the queried compound, have been synthesized and evaluated for their antibacterial activity. Studies on stereochemically pure derivatives have indicated that chirality at the azetidine and quinolone moieties significantly impacts in vitro activity and oral efficacy, emphasizing the importance of stereochemistry in medicinal chemistry (Frigola et al., 1995).

Safety and Hazards

The safety and hazards associated with “Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate” are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for “Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate” could involve further exploration of its synthesis, properties, and potential applications. Given the importance of substituted pyridines in bioactive molecules, there could be potential for this compound in medicinal chemistry .

properties

IUPAC Name

methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-17-10(14)7-5-12(6-7)9-8(13(15)16)3-2-4-11-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSFWWYBFLAPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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